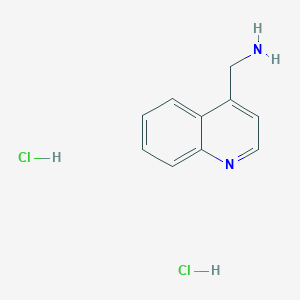

Quinolin-4-ylmethanamine dihydrochloride

Description

Historical Context and Discovery

The historical development of this compound traces its origins to the broader discovery and exploration of quinoline-based compounds. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning white oil in Greek. This foundational discovery established the framework for subsequent investigations into quinoline derivatives and their potential applications.

The specific development of 4-aminoquinoline derivatives gained momentum during the twentieth century as researchers recognized their pharmaceutical potential. The systematic exploration of 4-aminoquinoline compounds led to the identification of several important antimalarial agents, including chloroquine and hydroxychloroquine. These developments provided the scientific foundation for investigating related compounds such as quinolin-4-ylmethanamine and its various salt forms.

The progression from basic quinoline research to the specific synthesis of this compound represents decades of methodical advancement in heterocyclic chemistry. Early research focused on understanding the fundamental chemical properties of quinoline derivatives, while contemporary investigations have expanded to include sophisticated analytical techniques and targeted synthetic approaches. The compound has emerged as a valuable intermediate in pharmaceutical research, particularly in the development of neurologically active substances.

Classification and Nomenclature

This compound belongs to the heterocyclic aromatic compound family, specifically classified as a quinoline derivative with an aminomethyl substituent at the 4-position. The systematic name follows International Union of Pure and Applied Chemistry nomenclature guidelines, clearly indicating the structural relationship to the parent quinoline scaffold.

The compound exhibits multiple accepted names and synonyms within the chemical literature. The primary designation this compound accurately describes both the structural features and the salt form. Alternative nomenclature includes 4-aminomethylquinoline dihydrochloride and 4-quinolinemethanamine dihydrochloride, each emphasizing different aspects of the molecular structure.

The classification system places this compound within the broader category of nitrogen-containing heterocycles, specifically those derived from the quinoline framework. The presence of the aminomethyl functional group at the 4-position distinguishes it from other quinoline derivatives and contributes to its unique chemical and biological properties.

Significance in Heterocyclic Chemistry

This compound occupies a pivotal position within heterocyclic chemistry due to its structural features and synthetic accessibility. The quinoline framework represents one of the most important privileged structures in medicinal chemistry, serving as a foundation for numerous biologically active compounds. The specific positioning of the aminomethyl group at the 4-position provides unique reactivity patterns that distinguish this compound from other quinoline derivatives.

The heterocyclic nature of the quinoline system contributes to the compound's stability and electronic properties. The fused benzene and pyridine rings create a conjugated aromatic system that exhibits distinctive chemical behavior. The nitrogen atom within the pyridine ring serves as both a hydrogen bond acceptor and a potential coordination site for metal complexes, expanding the compound's utility in various chemical transformations.

The significance of this compound extends beyond its individual properties to its role as a synthetic intermediate. Research has demonstrated its utility in preparing 2,4-diaminoquinazolines and related analogs, particularly for investigating treatments for mycobacterial infections. This versatility in synthetic applications highlights the compound's importance in contemporary pharmaceutical research and development.

The aminomethyl functional group provides additional reactivity, enabling further chemical modifications and derivatizations. This feature allows researchers to systematically explore structure-activity relationships and develop new compounds with enhanced biological properties. The combination of the quinoline scaffold with the aminomethyl substituent creates opportunities for diverse chemical transformations that continue to drive innovation in heterocyclic chemistry.

Overview of Current Research Status

Contemporary research involving this compound encompasses multiple scientific disciplines, with particular emphasis on pharmaceutical development and analytical methodology. Current investigations focus on exploiting the compound's structural features for developing new therapeutic agents targeting various disease states.

Pharmaceutical research represents the most active area of investigation, with studies exploring the compound's potential in treating neurological disorders. The structural similarity to established therapeutic agents provides a rational foundation for drug development efforts. Researchers have identified the compound as a key intermediate in synthesizing pharmaceuticals that enhance drug efficacy and specificity, particularly for neurological applications.

Biochemical research initiatives have expanded to include studies of enzyme inhibition and receptor binding mechanisms. These investigations provide insights into cellular mechanisms and identify potential therapeutic targets. The compound's interaction with various biological systems continues to reveal new opportunities for pharmaceutical applications.

Analytical chemistry applications represent another significant research direction, with the compound serving as a standard for developing analytical methods to detect other quinoline derivatives. These methodological advances improve the accuracy and reliability of chemical analyses across multiple research contexts. The compound's well-characterized properties make it an ideal reference material for analytical method development and validation.

Recent publications have highlighted the compound's utility in creating specialized materials with unique chemical properties, contributing to advancements in nanotechnology applications. This emerging research direction demonstrates the compound's versatility beyond traditional pharmaceutical applications and suggests potential future developments in material science applications.

Propriétés

IUPAC Name |

quinolin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFIZNMXSPLSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670726 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878778-84-8 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemical Synthesis

Quinolin-4-ylmethanamine dihydrochloride serves as a pivotal building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions.

Applications in Chemistry

- Ligand Formation : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Pharmaceuticals : Used as an intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and other diseases.

Biological Research

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Biological Activities

- Antimicrobial Properties : Research indicates that quinoline derivatives can inhibit bacterial growth by disrupting enzyme functions essential for bacterial survival. For example, quinolin-4-ylmethanamine has shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Quinoline derivatives are being investigated for their ability to induce apoptosis in cancer cells. Studies have demonstrated that certain derivatives can inhibit cell proliferation and promote cell death in various cancer cell lines .

Pharmaceutical Development

This compound is integral to the development of new therapeutic agents.

Case Studies

- Cystic Fibrosis Treatment : Derivatives like ivacaftor have been developed from quinoline structures to treat cystic fibrosis by improving chloride ion transport in cells .

- Antiviral Applications : The compound's analogs have been explored for their efficacy against viruses such as HIV, with mechanisms involving inhibition of viral integrase .

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop methods for detecting other quinoline derivatives, enhancing the reliability of chemical analyses.

Material Science

The compound finds applications in creating specialized coatings and materials with unique chemical properties, contributing to advancements in nanotechnology.

Environmental Monitoring

This compound is employed in detecting pollutants, aiding environmental assessments and ensuring compliance with safety regulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Essential in pharmaceutical synthesis |

| Biological Research | Antimicrobial and anticancer studies | Effective against resistant bacterial strains |

| Pharmaceutical Development | Therapeutics for cystic fibrosis and antivirals | Ivacaftor and HIV integrase inhibitors |

| Analytical Chemistry | Detection methods for quinoline derivatives | Improved accuracy in chemical analyses |

| Material Science | Coatings and specialized materials | Contributions to nanotechnology advancements |

| Environmental Monitoring | Pollutant detection | Aids in environmental compliance |

Mécanisme D'action

The mechanism by which quinolin-4-ylmethanamine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparaison Avec Des Composés Similaires

Quinolin-2-ylmethanamine (CAS 5760-20-3)

- Structure: Methanamine group at the 2-position of the quinoline ring (free base).

- Molecular Formula : C₁₀H₁₀N₂ (free base); dihydrochloride form would be ~231.12 g/mol.

- Key Properties :

- Comparison : The 4-position isomer may exhibit distinct pharmacokinetics due to steric and electronic differences. For example, the 4-position’s spatial orientation could enhance receptor binding in therapeutic contexts.

(Quinolin-7-yl)methanamine Hydrochloride

- Structure : Methanamine group at the 7-position, hydrochloride salt (single HCl).

- Molecular Formula: Not explicitly provided, but analogous to C₁₀H₁₁ClN₂ (hydrochloride form).

- Key Properties : Reduced solubility compared to dihydrochloride salts. Positional differences at the 7-position may alter aromatic interactions in biological systems .

Structural Analogs with Modified Ring Systems

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine Dihydrochloride

- Structure: Partially saturated quinoline ring with a methanamine group at the 4-position.

- Molecular Formula : C₁₀H₁₆Cl₂N₂; molecular weight 235.16 g/mol .

- Reduced aromaticity compared to Quinolin-4-ylmethanamine dihydrochloride may decrease π-π stacking interactions in drug-receptor binding.

Non-Quinoline Dihydrochloride Salts

Quinuclidin-4-ylmethanamine Dihydrochloride (CAS 18339-49-6)

- Structure: Quinuclidine (bicyclic amine) core instead of quinoline.

- Similarity Score: 0.80 to this compound .

- Key Differences: Quinuclidine’s rigid bicyclic structure may enhance metabolic stability but limit membrane permeability compared to planar quinoline derivatives.

Triethylenetetramine Dihydrochloride (Trientine)

- Structure : Linear polyamine with two hydrochloride groups.

- Applications : Copper chelation therapy (e.g., Wilson’s disease) .

- Comparison: Highlights the role of dihydrochloride salts in improving bioavailability for metal-chelating agents, though pharmacologically distinct from quinoline-based amines.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Inferred from analogs.

Activité Biologique

Quinolin-4-ylmethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Biological Activity

Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer effects.

Antimalarial Activity

Research indicates that quinoline derivatives have significant antimalarial properties. For instance, quinoline-4-carboxamide derivatives have shown excellent activity against Plasmodium falciparum, with some compounds achieving over 99% reduction in parasitemia at low doses . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

Efficacy Against Other Pathogens

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) indicating effective suppression of bacterial growth .

- Antifungal Activity : Compounds related to quinolin-4-ylmethanamine have shown promising antifungal activities. For example, certain derivatives displayed potent antifungal effects against phytopathogenic fungi with EC50 values significantly lower than standard treatments .

- Anticancer Potential : Some quinoline derivatives have been identified as having anticancer properties, affecting various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound's ability to inhibit PfEF2 leads to disruption in protein synthesis in malaria parasites .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their antimicrobial and anticancer effects by reducing oxidative stress in cells .

Méthodes De Préparation

Reaction Scheme

-

- Quinoline (C9H7N)

- Formaldehyde (HCHO)

- Ammonia (NH3) or ammonium salts

Process:

Quinoline undergoes nucleophilic substitution at the 4-position with the aminomethyl group formed via the Mannich reaction. The intermediate base form, quinolin-4-ylmethanamine, is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Typical Reaction Conditions

| Parameter | Description |

|---|---|

| Solvent | Often aqueous or alcoholic solvents |

| Temperature | Mild heating, typically 40–80 °C |

| Reaction Time | Several hours (4–12 h) |

| Molar Ratios | Quinoline:formaldehyde:ammonia ≈ 1:1:1 |

| Work-up | Acidification with HCl to precipitate dihydrochloride salt |

Purification

- The crude reaction mixture is usually quenched with water.

- Extraction with organic solvents such as ethyl acetate may be employed.

- The dihydrochloride salt precipitates out upon acidification and is collected by filtration.

- Further recrystallization from suitable solvents (e.g., ethanol) enhances purity.

This method is noted for its simplicity, good yields, and scalability for research and industrial applications.

Alternative Synthetic Approaches and Related Chemistry

While the Mannich reaction is the primary method, related synthetic strategies involve the preparation of quinoline derivatives that can be transformed into quinolin-4-ylmethanamine or its salts.

Pfitzinger Reaction and Decarboxylation Routes

- The Pfitzinger reaction can be used to synthesize quinoline-2,4-dicarboxylic acids, which upon selective decarboxylation yield 4-quinoline carboxylic acids.

- These intermediates can be further converted into amines via coupling and reduction steps, potentially leading to quinolin-4-ylmethanamine derivatives.

Amino-Chloroquinoline Intermediates

- Patented processes describe the preparation of 4-amino-chloroquinolines, which are structurally related and can be precursors to aminomethyl quinoline derivatives.

- These processes involve chlorination, amination, and subsequent functional group transformations under controlled conditions.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | Quinoline, Formaldehyde, Ammonia | Mild heating, aqueous/alcoholic solvent | Simple, direct, scalable | Requires careful control of stoichiometry |

| Pfitzinger Reaction + Decarboxylation | Isatin derivatives, Pyruvic acid, KOH | 60 °C for Pfitzinger; 210 °C for decarboxylation | Access to substituted quinoline intermediates | Multi-step, requires high temperature |

| Amino-Chloroquinoline Route (Patent) | Chloroquinolinone, Amination reagents | Various, including reflux and catalytic steps | Potential for diverse substitutions | Complex, patented, may require specialized catalysts |

Research Findings and Optimization Notes

- The Mannich reaction for quinolin-4-ylmethanamine is well-established with yields typically ranging from 70% to 90% depending on reaction conditions and purity of starting materials.

- Acidification with hydrochloric acid to form the dihydrochloride salt improves compound stability and facilitates isolation.

- Reaction parameters such as solvent choice, temperature, and molar ratios significantly influence the selectivity and yield.

- Alternative synthetic routes can provide access to substituted analogues but are generally more complex and less direct.

Q & A

Q. What are the key considerations for synthesizing Quinolin-4-ylmethanamine dihydrochloride with high purity and yield?

Synthesis typically involves multi-step reactions, including amine functionalization and subsequent dihydrochloride salt formation. Critical parameters include:

- Temperature control : Reactions often require maintaining temperatures between 0–5°C during HCl addition to prevent side reactions (e.g., over-protonation) .

- Reaction time optimization : Extended stirring (e.g., 12–24 hours) ensures complete salt formation, as confirmed by TLC or NMR .

- Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. How does the dihydrochloride form enhance physicochemical properties for biological studies?

The dihydrochloride salt increases water solubility compared to the free base, enabling use in aqueous buffers for in vitro assays. This is attributed to the protonation of the amine group, which enhances hydrogen bonding with water molecules . Stability studies indicate the compound remains intact at 4°C for ≥6 months when stored in desiccated, light-protected conditions .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the quinoline ring (δ 7.5–8.5 ppm) and methylamine protons (δ 2.8–3.2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%) .

- Elemental analysis : Matches theoretical values for C, H, N, and Cl content (e.g., Cl% ≈ 22.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives like this compound?

Discrepancies in activity (e.g., antimalarial vs. neuroprotective effects) often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use validated protocols (e.g., WHO guidelines for antimalarial testing) to compare with literature .

- SAR studies : Modify substituents on the quinoline ring to isolate specific bioactivities (e.g., adding electron-withdrawing groups for enhanced receptor binding) .

- Meta-analysis : Cross-reference PubChem and ChEMBL data to identify trends in IC values across cell lines .

Q. What experimental designs are optimal for studying the interaction of this compound with biological targets?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., values) to receptors like histamine H or serotonin transporters .

- Molecular docking : Uses software (e.g., AutoDock Vina) to predict binding poses in silico, guided by crystallographic data of homologous targets .

- In vitro functional assays : Assess downstream effects (e.g., cAMP modulation for GPCR targets) in HEK293 cells transfected with target receptors .

Q. How can researchers address the lack of comprehensive toxicity data for this compound?

- Provisional toxicity profiling : Use zebrafish embryos (Danio rerio) for acute toxicity screening (LC) and hepatocyte cell lines (e.g., HepG2) for mitochondrial toxicity assays .

- Read-across approaches : Infer safety from structurally similar compounds (e.g., (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride) with established toxicity profiles .

Methodological Challenges and Solutions

Q. What are the pitfalls in optimizing reaction yields during scale-up synthesis?

Common issues include:

- Byproduct formation : Mitigated by slow addition of HCl gas instead of aqueous HCl to control exothermic reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require rigorous drying to avoid hydrolysis .

Q. How can conflicting solubility data in literature be reconciled for formulation studies?

- Standardized buffers : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) under controlled agitation (e.g., 37°C, 100 rpm) .

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility for in vivo pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.